4-(2,3-Dichlorobenzoyl)isoquinoline
Overview
Description
4-(2,3-Dichlorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.2 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains two chlorine atoms and a benzoyl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, isoquinoline derivatives are known to undergo various reactions. For instance, they can participate in palladium-catalyzed homocoupling or cyclization with vinyl azides .Scientific Research Applications
Isoquinoline Derivatives in Kinase Inhibition
Isoquinolinone synthesis via SNAr reaction presents a versatile route to imidazo[4,5-h]isoquinolin-9-ones, a new class of kinase inhibitors (Snow et al., 2002). This suggests potential applications in targeting kinase-mediated pathways, relevant in cancer and other diseases.
Role in Synthetic Chemistry
The study on insertion reactions with phosphorus ylides shows that isoquinoline derivatives can be synthesized through thermal reactions with alkylidene phosphoranes, leading to substituted isoquinolines (Abdou et al., 2002). This underlines the compound's utility in organic synthesis, providing a foundation for developing new chemical entities.
Mass Spectrometric Studies
Research into the gas phase reaction of substituted isoquinolines indicates their potential as prolylhydroxylase inhibitor drug candidates, highlighting unusual gas-phase formations of carboxylic acids after collisional activation (Thevis et al., 2008). Such findings are crucial for mass spectrometric analysis and understanding drug behavior under these conditions.
Activation of CFTR and KCNN4 Channels
4-Chlorobenzo[F]isoquinoline (CBIQ), a novel compound, activates CFTR Cl- ion channels and KCNN4 channels, suggesting therapeutic potential in cystic fibrosis (Murthy et al., 2005). The structure-activity relationship (SAR) of similar compounds could inform the development of new treatments for this genetic disorder.
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . The interaction of 4-(2,3-Dichlorobenzoyl)isoquinoline with its targets and the resulting changes are yet to be elucidated.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOGWOVJCZROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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